molecular formula C9H12ClNO B2457060 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole CAS No. 1514651-23-0

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

Cat. No. B2457060
CAS RN: 1514651-23-0
M. Wt: 185.65
InChI Key: VCZVIDFMXJNDPM-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a type of organic compound that contains a chloromethyl group (-CH2Cl). They are used in various chemical reactions due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole” are not available, chloromethylation is a common reaction in organic chemistry. It often involves the reaction of an aromatic compound with formaldehyde and a source of chloride .


Molecular Structure Analysis

The molecular structure of a compound like “3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole” would likely involve a cyclopentyl ring (a five-membered carbon ring), an oxazole ring (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen), and a chloromethyl group attached to the oxazole ring .


Chemical Reactions Analysis

Chloromethyl compounds are often reactive due to the presence of the chloromethyl group. They can undergo various reactions, including substitution reactions and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups (like the chloromethyl group) can influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Hyper Cross-Linked Polymers (HCPs)

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole: can serve as a precursor for the synthesis of hyper cross-linked polymers (HCPs). These porous materials have gained significant attention due to their exceptional features:

Coumarin Derivatives Synthesis

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole: contributes to the synthesis of 3-(chloromethyl) coumarins. These derivatives have diverse applications, including pharmaceuticals and agrochemicals. The compound is obtained by treating Baylis-Hillman adducts with strong acid HCl .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. Chloromethyl compounds can act as alkylating agents, introducing a methyl group into other molecules .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin burns and eye damage, and can be toxic if inhaled .

Future Directions

The future research directions for a specific compound like “3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole” would depend on its potential applications. Chloromethyl compounds are often used in the synthesis of other compounds, so future research could explore new synthetic routes or applications .

properties

IUPAC Name

3-(chloromethyl)-5-cyclopentyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZVIDFMXJNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

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